molecular formula C8H2F6I2 B14056451 1,3-Bis(trifluoromethyl)-2,4-diiodobenzene

1,3-Bis(trifluoromethyl)-2,4-diiodobenzene

Cat. No.: B14056451
M. Wt: 465.90 g/mol
InChI Key: GLULWUKDCGUYQO-UHFFFAOYSA-N
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Description

1,3-Bis(trifluoromethyl)-2,4-diiodobenzene is an organic compound characterized by the presence of two trifluoromethyl groups and two iodine atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(trifluoromethyl)-2,4-diiodobenzene typically involves the introduction of trifluoromethyl groups and iodine atoms onto a benzene ring. One common method is the direct iodination of 1,3-Bis(trifluoromethyl)benzene using iodine and an oxidizing agent such as nitric acid or hydrogen peroxide. The reaction is usually carried out under controlled conditions to ensure selective iodination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale iodination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, leading to high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(trifluoromethyl)-2,4-diiodobenzene can undergo various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the iodine atoms.

    Coupling Reactions: The compound can undergo coupling reactions with other aromatic compounds to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiolate can be used to replace iodine atoms.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide can yield 1,3-Bis(trifluoromethyl)-2,4-diazidobenzene, while oxidation with potassium permanganate can produce 1,3-Bis(trifluoromethyl)-2,4-diiodobenzoic acid.

Scientific Research Applications

1,3-Bis(trifluoromethyl)-2,4-diiodobenzene has several scientific research applications:

    Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.

    Materials Science: The compound is used in the development of advanced materials with unique electronic and optical properties.

    Pharmaceuticals: It is investigated for its potential use in drug development, particularly as a precursor for bioactive compounds.

    Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes.

Mechanism of Action

The mechanism of action of 1,3-Bis(trifluoromethyl)-2,4-diiodobenzene involves its ability to participate in various chemical reactions due to the presence of reactive iodine atoms and electron-withdrawing trifluoromethyl groups. These functional groups influence the compound’s reactivity and interaction with other molecules, making it a valuable tool in synthetic chemistry and materials science.

Comparison with Similar Compounds

Similar Compounds

    1,3-Bis(trifluoromethyl)benzene: Lacks the iodine atoms, making it less reactive in certain substitution reactions.

    1,4-Bis(trifluoromethyl)benzene: Has a different substitution pattern, affecting its chemical properties and reactivity.

    1,3-Bis(trifluoromethyl)-5-bromobenzene: Contains bromine instead of iodine, leading to different reactivity and applications.

Uniqueness

1,3-Bis(trifluoromethyl)-2,4-diiodobenzene is unique due to the combination of trifluoromethyl and iodine substituents, which impart distinct electronic and steric effects. This combination enhances its reactivity and makes it a versatile compound for various chemical transformations and applications.

Properties

Molecular Formula

C8H2F6I2

Molecular Weight

465.90 g/mol

IUPAC Name

1,3-diiodo-2,4-bis(trifluoromethyl)benzene

InChI

InChI=1S/C8H2F6I2/c9-7(10,11)3-1-2-4(15)5(6(3)16)8(12,13)14/h1-2H

InChI Key

GLULWUKDCGUYQO-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1C(F)(F)F)I)C(F)(F)F)I

Origin of Product

United States

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